molecular formula C21H17F3N2O5 B4199580 N-(4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2,2,2-trifluoroacetamide

N-(4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2,2,2-trifluoroacetamide

Cat. No.: B4199580
M. Wt: 434.4 g/mol
InChI Key: AXEBAKNZHDNRKQ-UHFFFAOYSA-N
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Description

“N-(4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2,2,2-trifluoroacetamide” is a complex organic compound that features a trifluoroacetamide group, a tetrahydrofuran ring, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2,2,2-trifluoroacetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Isoindoline Moiety: This might involve the reaction of phthalic anhydride with an amine to form the isoindoline structure.

    Introduction of the Tetrahydrofuran Ring: This could be achieved by reacting the isoindoline derivative with a tetrahydrofuran-containing reagent.

    Attachment of the Trifluoroacetamide Group: This step might involve the reaction of the intermediate with trifluoroacetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the tetrahydrofuran ring or the isoindoline moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline structure.

    Substitution: The aromatic ring and the trifluoroacetamide group might participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2,2,2-trifluoroacetamide: can be compared to other trifluoroacetamide derivatives or isoindoline-containing compounds.

    Unique Features: Its combination of a trifluoroacetamide group, a tetrahydrofuran ring, and an isoindoline moiety might confer unique chemical and biological properties not found in simpler analogs.

Highlighting Uniqueness

The presence of the trifluoroacetamide group might enhance the compound’s stability and lipophilicity, while the tetrahydrofuran ring could introduce conformational flexibility. The isoindoline moiety might contribute to specific binding interactions with biological targets.

Properties

IUPAC Name

N-[4-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]oxyphenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O5/c22-21(23,24)20(29)25-12-3-5-13(6-4-12)31-14-7-8-16-17(10-14)19(28)26(18(16)27)11-15-2-1-9-30-15/h3-8,10,15H,1-2,9,11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEBAKNZHDNRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2,2,2-trifluoroacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2,2,2-trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2,2,2-trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2,2,2-trifluoroacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2,2,2-trifluoroacetamide

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